molecular formula C22H23N7O3 B2573179 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1797085-85-8

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2573179
CAS No.: 1797085-85-8
M. Wt: 433.472
InChI Key: AUFWHVAZKJAICJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and imidazole rings. The exact synthetic route would depend on the specific reagents and conditions used .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the pyrimidine and imidazole rings might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule.

Scientific Research Applications

Antimicrobial and Anticancer Activity

The structure of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide shares similarity with pyrazole and pyrimidinone derivatives, which have been extensively studied for their biological activities. For instance, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated potential antimicrobial and anticancer activities. These compounds were synthesized and evaluated, showing higher anticancer activity than reference drugs like doxorubicin in some cases, as well as good to excellent antimicrobial activity (H. Hafez et al., 2016). Such studies indicate the potential of pyrazole and pyrimidine derivatives, similar in structure to the specified compound, in developing new therapeutic agents.

Anti-5-lipoxygenase Agents

Another research avenue is the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These compounds exhibit cytotoxic activity against various cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and related disorders. The structure-activity relationship (SAR) analysis provides insights into the design of more effective compounds (A. Rahmouni et al., 2016).

Imaging and Diagnostic Applications

The structural complexity and versatility of pyrazole and pyrimidine derivatives also lend themselves to applications in imaging and diagnostics. For example, derivatives have been synthesized for use as potential PET agents for imaging of IRAK4 enzyme in neuroinflammation, highlighting their utility in diagnostic imaging (Xiaohong Wang et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structure, it could potentially interact with a variety of enzymes or receptors in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. This could include testing its activity against various biological targets, as well as studying its pharmacokinetics and toxicity .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-28-18(14-17(27-28)16-13-15(31-2)5-6-19(16)32-3)22(30)26-10-12-29-11-9-25-21(29)20-23-7-4-8-24-20/h4-9,11,13-14H,10,12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFWHVAZKJAICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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